molecular formula C12H13N3O2 B14721836 1-(Benzylideneamino)-3-ethylimidazolidine-2,4-dione CAS No. 6310-98-1

1-(Benzylideneamino)-3-ethylimidazolidine-2,4-dione

Katalognummer: B14721836
CAS-Nummer: 6310-98-1
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: MUAAGUSBMIBDER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzylideneamino)-3-ethylimidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a benzylideneamino group attached to the imidazolidine ring, which is further substituted with an ethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylideneamino)-3-ethylimidazolidine-2,4-dione typically involves the condensation of benzaldehyde with 3-ethylimidazolidine-2,4-dione. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzylideneamino)-3-ethylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzylideneamino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imidazolidine oxides.

    Reduction: Formation of 1-(amino)-3-ethylimidazolidine-2,4-dione.

    Substitution: Formation of substituted imidazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(Benzylideneamino)-3-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The benzylideneamino group can form hydrogen bonds and other interactions with biological macromolecules, leading to the modulation of their activity. The compound may also inhibit specific enzymes or receptors, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Benzylideneamino)-3-methylimidazolidine-2,4-dione
  • 1-(Benzylideneamino)-3-phenylimidazolidine-2,4-dione
  • 1-(Benzylideneamino)-3-propylimidazolidine-2,4-dione

Comparison: 1-(Benzylideneamino)-3-ethylimidazolidine-2,4-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, and propyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a distinct compound with specific applications.

Eigenschaften

CAS-Nummer

6310-98-1

Molekularformel

C12H13N3O2

Molekulargewicht

231.25 g/mol

IUPAC-Name

1-(benzylideneamino)-3-ethylimidazolidine-2,4-dione

InChI

InChI=1S/C12H13N3O2/c1-2-14-11(16)9-15(12(14)17)13-8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3

InChI-Schlüssel

MUAAGUSBMIBDER-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=O)CN(C1=O)N=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.